4-Hydroxynicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

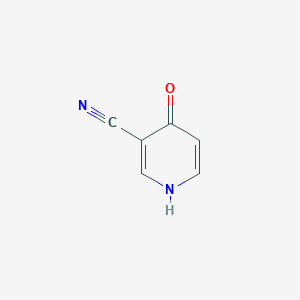

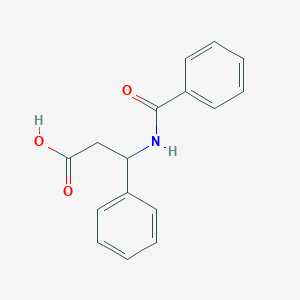

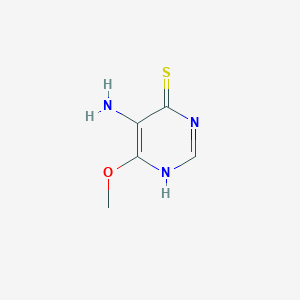

4-Hydroxynicotinonitrile is a compound that features both a hydroxyl and a nitrile group attached to a pyridine ring. This structure makes it a versatile intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. The presence of the hydroxyl and nitrile functional groups allows for various chemical transformations, making it a valuable target for synthetic chemists.

Synthesis Analysis

The synthesis of 4-Hydroxynicotinonitrile and its derivatives can be achieved through various methods. One approach involves the use of hydroxynitrile lyases (HNLs) for the asymmetric synthesis of cyanohydrins, which can be further transformed into compounds like 4-Hydroxynicotinonitrile . Another method includes a domino reaction of alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids, leading to the formation of 4-cyano-3(2H)-furanones . Additionally, radical fragmentation of beta-hydroxy azides has been described as a means to synthesize highly functionalized nitriles, which could be applicable to the synthesis of 4-Hydroxynicotinonitrile derivatives .

Molecular Structure Analysis

The molecular structure of 4-Hydroxynicotinonitrile derivatives has been characterized using various spectroscopic techniques. For instance, the structure of a luminescent liquid crystalline material, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile, was confirmed by Fourier transform infrared and 1H nuclear magnetic resonance spectroscopy, elemental analysis, and X-ray single crystal diffraction studies . The crystal structure revealed the presence of weak CH…O and CH…N hydrogen bonding, which are responsible for the formation of its crystal assembly.

Chemical Reactions Analysis

4-Hydroxynicotinonitrile can undergo a range of chemical reactions due to its functional groups. The hydroxyl group can participate in reactions such as esterification and etherification, while the nitrile group can be involved in reactions like hydrolysis, reduction, and the formation of heterocycles. For example, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been reported using a one-pot synthesis under solvent-free conditions . This demonstrates the reactivity of the nitrile group in facilitating the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxynicotinonitrile derivatives are influenced by their molecular structure. The compound 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile displays a broad nematic phase in the range of 78–112°C, indicating its liquid crystalline behavior. Additionally, it exhibits solvatochromic behavior, which is the ability to change color depending on the solvent, and it is a blue light emitter in various organic solvents . These properties are significant for applications in materials science, particularly in the development of optoelectronic devices.

Aplicaciones Científicas De Investigación

Host Plant Resistance to Pests and Diseases : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, a group related to 4-Hydroxynicotinonitrile, have been found to play a crucial role in the defense of cereals against insects, fungi, and bacteria. They also contribute to the detoxification of herbicides and exhibit allelopathic effects in crops (Niemeyer, 1988).

Liver Aryl Hydroxylases Study : Research on the hydroxylation of various aromatic substrates, including compounds similar to 4-Hydroxynicotinonitrile, by liver aryl hydroxylases has been conducted to understand the mechanism of the "NIH shift." This has implications in pharmacology and toxicology (Daly et al., 1967).

Inhibitors for Treatment of Human Diseases : Studies have focused on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which include compounds similar to 4-Hydroxynicotinonitrile, for potential applications in treating human diseases like type I tyrosinemia and alkaptonuria (Santucci et al., 2017).

Liquid Chromatographic Separation : A new derivatization reagent, 4-dimethylamino-1-naphthoyl nitrile, has been developed for the liquid chromatographic separation of hydroxyl compounds, demonstrating applications in analytical chemistry (Goto et al., 1981).

Herbicide Resistance in Transgenic Plants : The bxn gene from the soil bacterium Klebsiella ozaenae, which converts bromoxynil (a compound structurally related to 4-Hydroxynicotinonitrile) to a less toxic acid, has been used to confer herbicide resistance in transgenic tobacco plants (Stalker et al., 1988).

Hydroxynitrile Lyases in Asymmetric Synthesis : Hydroxynitrile lyases, which act on compounds including hydroxynitriles, are used in the asymmetric synthesis of cyanohydrins. These are important in the production of pharmaceuticals and agrochemicals (Dadashipour & Asano, 2011).

Nanocomposite Coatings for Biomedical Applications : Research in nanocomposites, including materials like hydroxyapatite, which are related to 4-Hydroxynicotinonitrile, has significant implications in the development of biomedical and piezoelectric applications (Taborda & López, 2016; 2020).

Enzymatic Hydroxylations in Industrial Application : The hydroxylation of nicotinic acid (a compound similar to 4-Hydroxynicotinonitrile) to produce 6-hydroxynicotinic acid demonstrates the application of biotechnological processes in chemical production (Kulla, 1991).

Safety And Hazards

Propiedades

IUPAC Name |

4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynicotinonitrile | |

Q & A

Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?

A: 4-Hydroxynicotinonitrile serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making 4-hydroxynicotinonitrile and its derivatives valuable for potential therapeutic applications.

Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?

A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)